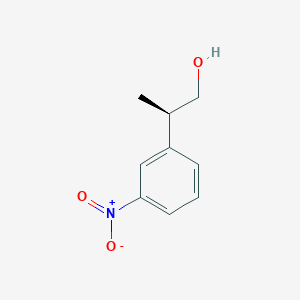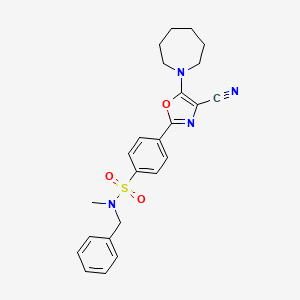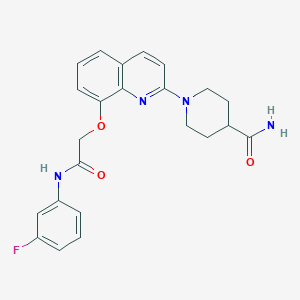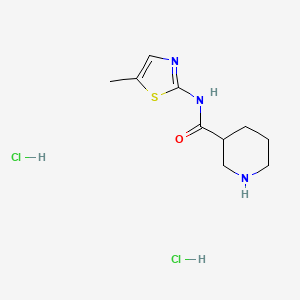
(2R)-2-(3-Nitrophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Nitrophenyl)propan-1-ol is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Nitrophenyl)propan-1-ol typically involves the reduction of (2R)-2-(3-Nitrophenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine, followed by further chemical transformations to yield the desired alcohol.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (2R)-2-(3-Nitrophenyl)propan-1-one.
Reduction: (2R)-2-(3-Aminophenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-(3-Nitrophenyl)propan-1-ol involves its interaction with various molecular targets. For instance, the nitro group can undergo reduction to form an amine, which can then interact with biological receptors or enzymes. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(4-Nitrophenyl)propan-1-ol
- (2R)-2-(2-Nitrophenyl)propan-1-ol
- (2R)-2-(3-Aminophenyl)propan-1-ol
Uniqueness
(2R)-2-(3-Nitrophenyl)propan-1-ol is unique due to the position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as (2R)-2-(4-Nitrophenyl)propan-1-ol, the meta position of the nitro group in this compound can lead to different steric and electronic effects, impacting its interactions in chemical and biological systems.
Propiedades
IUPAC Name |
(2R)-2-(3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7,11H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDUYYSTQIFXSA-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2560322.png)




![8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)

![[(3S)-4-Benzoyloxy-3-hydroxy-3-methylbutyl] benzoate](/img/structure/B2560335.png)
![2-Chloro-N-[[1-(3-methylbutyl)indazol-3-yl]methyl]propanamide](/img/structure/B2560336.png)
![N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2560338.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560340.png)
![3-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2560341.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2560345.png)
